Semilicoisoflavone B

Catalog No.
S627380
CAS No.
129280-33-7
M.F
C20H16O6
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semilicoisoflavone B

CAS Number

129280-33-7

Product Name

Semilicoisoflavone B

IUPAC Name

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3

InChI Key

LWZACZCRAUQSLH-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C

Synonyms

semilicoisoflavone B

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C

Semilicoisoflavone B is a naturally occurring compound belonging to the class of isoflavonoids, specifically classified as a 7-hydroxyisoflavone. It has been isolated from the root extract of Glycyrrhiza uralensis, commonly known as licorice root, a plant traditionally used in various medicinal applications [].

Potential Role in Alzheimer's Disease

Research suggests that Semilicoisoflavone B may possess properties relevant to Alzheimer's disease (AD) management. Studies have shown that it can reduce the production of amyloid beta (Aβ) plaques, a hallmark pathological feature of AD, by inhibiting the enzyme β-secretase-1 (BACE1) []. BACE1 plays a crucial role in the generation of Aβ, and its inhibition is considered a potential therapeutic strategy for AD.

The mechanism by which Semilicoisoflavone B exerts its effects on BACE1 is thought to involve the upregulation of peroxisome proliferator-activated receptor gamma (PPARγ) and the downregulation of STAT3 phosphorylation []. PPARγ is a transcription factor known to regulate various cellular processes, including those influencing Aβ production. STAT3 is a signaling molecule involved in several cellular pathways, and its inhibition may contribute to the observed reduction in BACE1 activity.

Semilicoisoflavone B is a naturally occurring flavonoid compound primarily isolated from species of the genus Glycyrrhiza, including Glycyrrhiza uralensis and Glycyrrhiza aspera. Its chemical structure is characterized by the formula C20H16O6, which includes multiple hydroxyl groups contributing to its biological activity and solubility properties . This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.

The chemical reactivity of Semilicoisoflavone B can be attributed to its phenolic hydroxyl groups, which can participate in various reactions, including:

  • Oxidation: The presence of hydroxyl groups allows Semilicoisoflavone B to undergo oxidation, potentially leading to the formation of reactive oxygen species.
  • Esterification: The compound can react with acids to form esters, which may enhance its bioavailability and efficacy.
  • Complexation: It can form complexes with metal ions, which may influence its pharmacological properties.

These reactions are significant in understanding how Semilicoisoflavone B interacts with biological systems and its potential modifications for enhanced therapeutic effects.

Semilicoisoflavone B exhibits a variety of biological activities, most notably:

  • Anticancer Properties: Research indicates that Semilicoisoflavone B induces apoptosis in oral squamous cell carcinoma by activating intrinsic and extrinsic apoptotic pathways. It does this by increasing reactive oxygen species production and downregulating key signaling pathways such as mitogen-activated protein kinase and Ras/Raf/MEK .
  • Neuroprotective Effects: The compound has shown potential in reducing amyloid-beta secretion, implicating it in the management of neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Activity: Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage.

Semilicoisoflavone B can be synthesized through various methods:

  • Natural Extraction: Isolation from plant sources such as Glycyrrhiza uralensis using solvent extraction techniques.
  • Chemical Synthesis: Synthetic pathways may involve multi-step reactions starting from simpler flavonoids or phenolic compounds. Specific methods often include:
    • Condensation Reactions: Combining appropriate aromatic precursors under acidic or basic conditions.
    • Functional Group Modifications: Employing reagents that selectively modify hydroxyl or carbonyl groups to yield the desired structure.

These methods are crucial for producing Semilicoisoflavone B for research and pharmaceutical applications.

Semilicoisoflavone B has several promising applications:

  • Pharmaceuticals: As an anticancer agent, it is being investigated for use in cancer therapies, particularly for resistant forms of oral squamous cell carcinoma.
  • Nutraceuticals: Due to its antioxidant properties, it is considered for inclusion in dietary supplements aimed at improving health and preventing diseases related to oxidative stress.
  • Cosmetics: Its skin-protective properties may be utilized in cosmetic formulations targeting aging and skin damage.

Interaction studies involving Semilicoisoflavone B have revealed important insights:

  • Cell Signaling Pathways: It modulates various signaling pathways, including those involved in apoptosis and cell cycle regulation. For example, it influences the expression of cyclins and cyclin-dependent kinases, crucial for cell cycle progression .
  • Synergistic Effects with Other Compounds: Research suggests that combining Semilicoisoflavone B with other anticancer agents may enhance therapeutic efficacy through synergistic mechanisms.

These interactions highlight the potential for Semilicoisoflavone B as part of combination therapies in cancer treatment.

Several compounds share structural similarities with Semilicoisoflavone B, each exhibiting unique properties:

Compound NameStructure SimilarityBiological Activity
GenisteinIsoflavonoidAnticancer, antioxidant
DaidzeinIsoflavonoidAntioxidant, estrogenic activity
Biochanin AIsoflavonoidAnticancer, anti-inflammatory

Uniqueness of Semilicoisoflavone B

Semilicoisoflavone B is distinguished by its specific ability to induce apoptosis through both intrinsic and extrinsic pathways while also modulating critical signaling pathways like mitogen-activated protein kinase. This dual mechanism offers a unique advantage over other similar compounds that may act predominantly through one pathway or another. Additionally, its specific extraction from Glycyrrhiza species adds to its uniqueness compared to more widely studied isoflavones like genistein and daidzein.

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

352.09468823 g/mol

Monoisotopic Mass

352.09468823 g/mol

Heavy Atom Count

26

Appearance

Oil

Melting Point

131 - 134 °C

UNII

T9TP371NFX

Other CAS

129280-33-7

Wikipedia

Semilicoisoflavone b

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15

Explore Compound Types